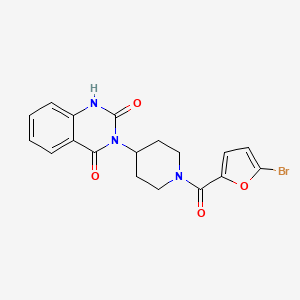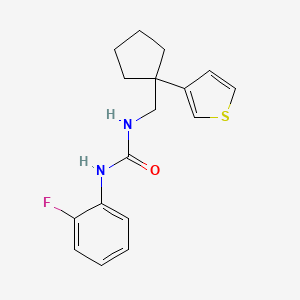
1-methyl-5-(propoxymethyl)-1H-pyrazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-5-(propoxymethyl)-1H-pyrazol-3-amine, also known as MPMP, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. MPMP is a pyrazole derivative that has been synthesized through a number of methods, and its mechanism of action and physiological effects have been studied extensively.
Wissenschaftliche Forschungsanwendungen
1-methyl-5-(propoxymethyl)-1H-pyrazol-3-amine has been used in a variety of scientific research applications, including as a ligand for the adenosine A3 receptor, which has potential therapeutic applications for various diseases, such as cancer and inflammation. 1-methyl-5-(propoxymethyl)-1H-pyrazol-3-amine has also been used as a tool to study the role of the adenosine A3 receptor in various physiological processes, including cardiovascular function and immune response.
Wirkmechanismus
1-methyl-5-(propoxymethyl)-1H-pyrazol-3-amine acts as a selective adenosine A3 receptor agonist, which leads to the activation of downstream signaling pathways. The activation of the adenosine A3 receptor has been shown to have various physiological effects, including the inhibition of cell proliferation, the modulation of immune response, and the regulation of cardiovascular function.
Biochemical and Physiological Effects:
1-methyl-5-(propoxymethyl)-1H-pyrazol-3-amine has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation in cancer cells, the modulation of immune response, and the regulation of cardiovascular function. 1-methyl-5-(propoxymethyl)-1H-pyrazol-3-amine has also been shown to have anti-inflammatory effects, which may have potential therapeutic applications for various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-methyl-5-(propoxymethyl)-1H-pyrazol-3-amine in lab experiments is its ability to selectively activate the adenosine A3 receptor, which allows for the study of the specific physiological effects of this receptor. However, one limitation of using 1-methyl-5-(propoxymethyl)-1H-pyrazol-3-amine is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are many future directions for research involving 1-methyl-5-(propoxymethyl)-1H-pyrazol-3-amine, including the development of new synthetic methods for this compound, the study of its potential therapeutic applications for various diseases, and the investigation of its mechanism of action in various physiological processes. Additionally, further research is needed to determine the potential toxicity of 1-methyl-5-(propoxymethyl)-1H-pyrazol-3-amine and to develop methods to mitigate any potential adverse effects.
Synthesemethoden
1-methyl-5-(propoxymethyl)-1H-pyrazol-3-amine has been synthesized through a number of methods, including the reaction of 1-methyl-5-(propoxymethyl)-1H-pyrazole-3-carboxylic acid with hydroxylamine hydrochloride, followed by reduction with sodium borohydride. Another method involves the reaction of 1-methyl-5-(propoxymethyl)-1H-pyrazole-3-carbaldehyde with hydroxylamine hydrochloride, followed by reduction with sodium borohydride. Both methods have been successful in producing 1-methyl-5-(propoxymethyl)-1H-pyrazol-3-amine with high yields.
Eigenschaften
IUPAC Name |
1-methyl-5-(propoxymethyl)pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O/c1-3-4-12-6-7-5-8(9)10-11(7)2/h5H,3-4,6H2,1-2H3,(H2,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBPFGLYIUIJILV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC1=CC(=NN1C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-isopropylphenyl)-4-methyl-8-phenoxy-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline](/img/structure/B2738174.png)

![2-{[2-(2H-1,3-benzodioxol-5-yl)propan-2-yl]amino}-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2738176.png)

![N-[(6-Cyclohexyloxypyridin-3-yl)methyl]prop-2-enamide](/img/structure/B2738178.png)

![3-(Isopropyl)indeno[3,2-C]pyrazole](/img/structure/B2738181.png)



![1-[(4-Fluorophenyl)methyl]-3-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]urea](/img/structure/B2738192.png)
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)furan-2-carboxamide](/img/structure/B2738193.png)
![2-((2-methoxyethyl)amino)-8-methyl-3-(3-nitrophenyl)-4H-furo[3,2-c]chromen-4-one](/img/structure/B2738194.png)